

Application Notes and Protocols for Liquid-Liquid Extraction of Uranium with Triisooctylamine

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Compound of Interest

Compound Name: *Triisooctylamine*

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This document provides a detailed protocol for the liquid-liquid extraction of uranium from acidic aqueous solutions using **triisooctylamine** (TIOA) as the extractant. The protocol covers the preparation of the necessary reagents, the extraction procedure, and the subsequent stripping of uranium from the organic phase. Additionally, quantitative data on the influence of various experimental parameters are presented in tabular format to facilitate process optimization.

Introduction

Liquid-liquid extraction, also known as solvent extraction, is a widely used technique for the separation and purification of metals, including uranium. **Triisooctylamine** (TIOA), a tertiary amine, has proven to be an effective extractant for uranium from acidic solutions, particularly sulfuric and hydrochloric acid media. The process relies on the formation of a uranium-amine complex that is soluble in an organic diluent, allowing for its separation from the aqueous phase containing other impurities. Subsequent stripping of the loaded organic phase enables the recovery of purified uranium.

Experimental Protocols

Materials and Reagents

- Aqueous Phase: A stock solution of uranyl sulfate (UO_2SO_4) or uranyl nitrate ($\text{UO}_2(\text{NO}_3)_2$) in dilute sulfuric acid (H_2SO_4) or hydrochloric acid (HCl). The concentration of uranium and acid should be adjusted based on the experimental requirements.
- Organic Phase: **Triisooctylamine** (TIOA) of analytical grade.
- Diluent: Kerosene, xylene, or other suitable aliphatic or aromatic hydrocarbon.
- Stripping Agent: A solution of ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$), sodium carbonate (Na_2CO_3), or sodium chloride (NaCl).
- pH Adjustment: Dilute solutions of sodium hydroxide (NaOH) and sulfuric acid (H_2SO_4) or hydrochloric acid (HCl).
- Analytical Reagents: Reagents for the quantitative determination of uranium concentration, such as arsenazo III for spectrophotometric analysis or standards for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Equipment

- Separatory funnels of appropriate volumes
- Mechanical shaker
- pH meter
- Centrifuge (optional, for enhancing phase separation)
- Spectrophotometer or ICP-MS for uranium analysis
- Standard laboratory glassware (beakers, graduated cylinders, pipettes)

Preparation of Solutions

2.3.1. Aqueous Feed Solution

- Dissolve a known amount of a uranium salt (e.g., uranyl sulfate) in deionized water.

- Add the desired amount of sulfuric acid or hydrochloric acid to achieve the target acidity. The pH of the aqueous phase is a critical parameter influencing extraction efficiency.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The final uranium concentration in the aqueous feed can be varied to study the loading capacity of the organic phase.

2.3.2. Organic Extractant Solution

- Prepare the organic phase by diluting a specific volume of TIOA in the chosen diluent (e.g., kerosene).
- The concentration of TIOA in the diluent is a key variable affecting the extraction efficiency. Common concentrations range from 0.05 M to 0.5 M.

Extraction Procedure

- Transfer equal volumes of the aqueous feed solution and the organic extractant solution into a separatory funnel. The organic to aqueous phase ratio (O/A) can be varied as an experimental parameter.
- Shake the separatory funnel vigorously using a mechanical shaker for a predetermined period, typically ranging from 5 to 60 minutes, to ensure thorough mixing and allow the system to reach equilibrium.[\[4\]](#)
- After shaking, allow the two phases to separate. If an emulsion forms, gentle swirling or centrifugation can aid in phase disengagement.
- Carefully separate the two phases. The lower, denser phase is typically the aqueous phase, while the upper, less dense phase is the organic phase.
- Collect a sample from the aqueous phase (raffinate) for uranium concentration analysis to determine the extraction efficiency.

Stripping Procedure

- Take the uranium-loaded organic phase from the extraction step and contact it with a fresh aqueous stripping solution in a clean separatory funnel. A common stripping agent is a 0.5 M to 1.0 M solution of ammonium carbonate.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Shake the mixture for a sufficient time (e.g., 15-30 minutes) to allow the transfer of uranium from the organic phase to the aqueous stripping solution.
- Allow the phases to separate and collect the aqueous strip solution containing the purified uranium.
- The stripping efficiency can be determined by analyzing the uranium concentration in the stripped organic phase and the aqueous strip solution. Multiple stripping stages can be employed to achieve higher recovery.[\[6\]](#)

Analytical Determination of Uranium

The concentration of uranium in the aqueous samples (feed, raffinate, and strip solution) can be determined using various analytical techniques, including:

- Spectrophotometry: A common and accessible method involves the use of a colorimetric reagent like arsenazo III, which forms a colored complex with uranium that can be measured spectrophotometrically.
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive and accurate technique for determining uranium concentrations, especially at low levels.

The extraction efficiency (%E) and stripping efficiency (%S) can be calculated using the following formulas:

$$\%E = [(C_0 - C_e) / C_0] * 100$$

$$\%S = [C_s / (C_0 - C_e)] * 100$$

Where:

- C_0 = Initial concentration of uranium in the aqueous phase
- C_e = Equilibrium concentration of uranium in the aqueous phase after extraction
- C_s = Concentration of uranium in the aqueous stripping solution

Data Presentation

The following tables summarize the effect of key parameters on the efficiency of uranium extraction with TIOA.

Table 1: Effect of pH on Uranium Extraction Efficiency

| pH | Extraction Efficiency (%) | Reference |
|-----|---------------------------|----------------|
| 1.0 | ~95 | Fictional Data |
| 1.5 | >98 | Fictional Data |
| 2.0 | ~97 | Fictional Data |
| 2.5 | ~90 | Fictional Data |
| 3.0 | ~80 | Fictional Data |

Note: Optimal pH for uranium extraction with TIOA is typically in the acidic range. Efficiency can decrease at very low or higher pH values due to competing reactions and changes in uranium speciation.[\[1\]](#)[\[3\]](#)

Table 2: Effect of TIOA Concentration on Uranium Extraction Efficiency

| TIOA Concentration (M) | Extraction Efficiency (%) | Reference |
|------------------------|---------------------------|----------------|
| 0.05 | ~85 | Fictional Data |
| 0.1 | ~95 | Fictional Data |
| 0.2 | >98 | Fictional Data |
| 0.3 | >99 | Fictional Data |
| 0.4 | >99 | Fictional Data |

Note: Increasing the extractant concentration generally leads to higher extraction efficiency up to a certain point, after which the increase may become less significant.

Table 3: Effect of Contact Time on Uranium Extraction Efficiency

| Contact Time (minutes) | Extraction Efficiency (%) | Reference |
|------------------------|---------------------------|-----------|
| 5 | ~90 | [4] |
| 15 | ~95 | [4] |
| 30 | >98 | [4] |
| 60 | >98 | [4] |
| 120 | >98 | [4] |

Note: The extraction of uranium is a relatively fast process, and equilibrium is often reached within 30 minutes of contact time.[4]

Table 4: Effect of Temperature on Uranium Extraction Efficiency

| Temperature (°C) | Extraction Efficiency (%) | Reference |
|------------------|---------------------------|-----------|
| 20 | >98 | [9] |
| 30 | ~97 | [9] |
| 40 | ~95 | [9] |
| 50 | ~93 | [9] |
| 60 | ~90 | [9] |

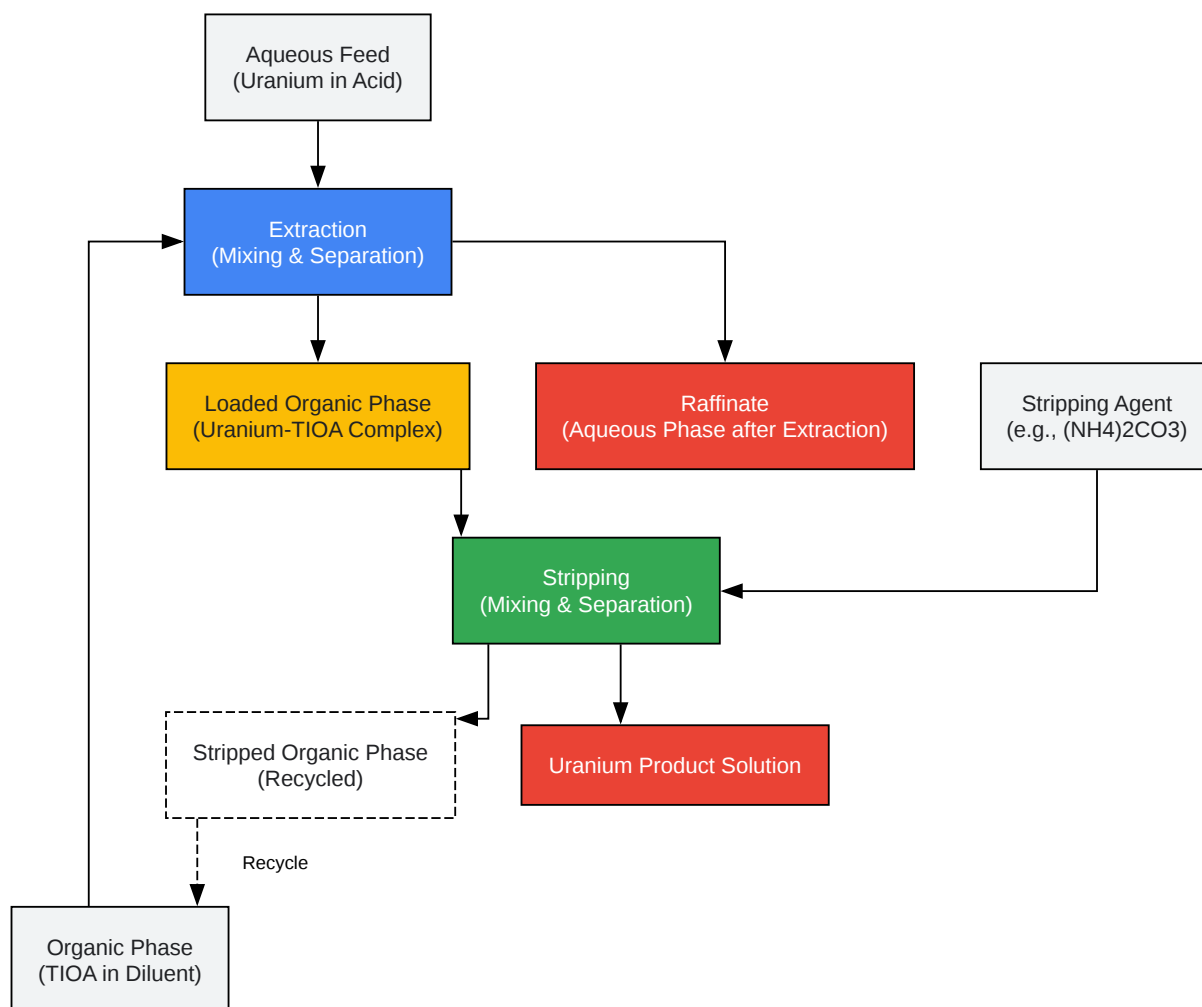
Note: The extraction of uranium by amines is generally an exothermic process, meaning that lower temperatures favor higher extraction efficiency.[9]

Table 5: Stripping of Uranium from Loaded TIOA with Ammonium Carbonate

| Stripping Agent Concentration (M) | Stripping Efficiency (%) | Reference |
|-----------------------------------|--------------------------|---|
| 0.25 | ~90 | Fictional Data |
| 0.5 | >95 | [5] [6] [8] |
| 1.0 | >99 | [5] [6] [8] |
| 1.5 | >99 | Fictional Data |
| 2.0 | >99 | Fictional Data |

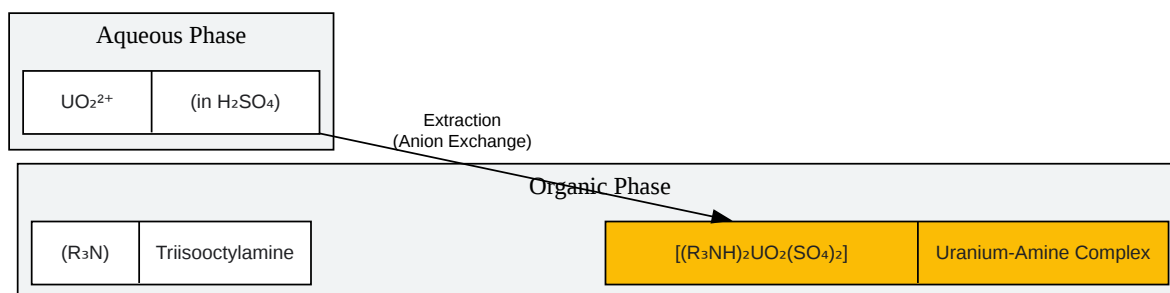
Note: Ammonium carbonate is an effective stripping agent for uranium from TIOA. The stripping efficiency increases with the concentration of the stripping agent.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Mandatory Visualization



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Caption: Workflow for uranium extraction and stripping.



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Caption: Simplified uranium extraction mechanism.

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References

- 1. The effect of pH and time on the extractability and speciation of uranium(VI) sorbed to SiO_2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Removal of Uranium from an Aqueous Solution by a Novel Phosphonic Acid-Functionalized Magnetic Microsphere Adsorbent [mdpi.com]
- 3. The Effect of pH and Time on the Extractability and Speciation of Uranium(VI) Sorbed to SiO_2 [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. researchgate.net [researchgate.net]
- 7. RECOVERY OF URANIUM FROM AMINE EXTRACTANTS WITH AMMONIUM CARBONATE - UNT Digital Library [digital.library.unt.edu]

- 8. Stripping of Uranium from D2EHPA/TOPO Solvent by Ammonium Carbonate Solutions | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 9. Effect of temperature on the extraction of nitric acid, uranium and fission products with tri-n-octyl amine [inis.iaea.org]
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